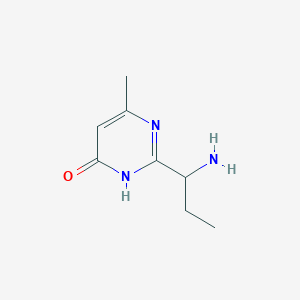

2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(1-aminopropyl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H13N3O/c1-3-6(9)8-10-5(2)4-7(12)11-8/h4,6H,3,9H2,1-2H3,(H,10,11,12) |

InChI Key |

QRPIOKVHULRLNL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC(=CC(=O)N1)C)N |

Origin of Product |

United States |

Preparation Methods

Multi-Component Condensation Reactions (Biginelli-Type Synthesis)

One of the most efficient and widely used methods for synthesizing dihydropyrimidinones, including derivatives like 2-(1-aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one, is the Biginelli reaction. This is a one-pot, multi-component condensation involving:

- An aldehyde (often substituted to introduce various groups),

- A β-ketoester or 1,3-dicarbonyl compound,

- Urea or thiourea as the nitrogen source.

In the context of this compound, the 1-aminopropyl group can be introduced by selecting appropriate amine-containing starting materials or by post-synthetic modification.

- Bismuth(III) sulfate trihydrate has been reported as an effective catalyst under solvent-free conditions, offering advantages such as high yield, short reaction time, and catalyst reusability.

- Other catalysts include aluminum nitrate nonahydrate, antimony(III) chloride, and natural catalysts like glutamic acid, which promote the reaction under mild conditions and enhance selectivity.

- Reactions are typically performed at elevated temperatures (80–120 °C) and may be carried out under reflux or solvent-free conditions to improve efficiency.

Industrial Scale Production Techniques

For industrial-scale synthesis, continuous flow reactors and optimized reaction parameters are utilized to maximize yield and purity. Key features include:

- Use of continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR) for better control over reaction time and temperature.

- Implementation of green chemistry principles, such as solvent-free conditions or use of environmentally benign solvents.

- Purification steps including recrystallization and chromatographic separation to obtain high-purity product suitable for pharmaceutical applications.

| Preparation Method | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|

| Biginelli Multi-Component Reaction | Bismuth(III) sulfate, solvent-free | High yield, short reaction time, reusable catalyst | Requires careful control of reactant ratios |

| Condensation with 2-Amino-2-methylpropanol | Acid/base catalysis, ethanol/methanol | Direct introduction of aminopropyl group | May require purification steps for side products |

| Industrial Continuous Flow Synthesis | Optimized temperature and flow rates | Scalable, reproducible, environmentally friendly | Requires specialized equipment |

- Studies have demonstrated that solvent-free Biginelli reactions catalyzed by bismuth(III) sulfate trihydrate can achieve excellent yields (>85%) within 30–60 minutes, with the catalyst being recyclable up to five cycles without significant loss of activity.

- The choice of aldehyde and β-ketoester components affects the substitution pattern and biological activity of the final product, allowing structural tuning.

- Post-synthetic modifications, such as selective oxidation or reduction, can further diversify the compound's chemical space and enhance biological properties.

- The use of green catalysts and solvent-free conditions aligns with sustainable chemistry goals, reducing environmental impact and production costs.

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Reaction Temperature | 80–120 °C | Depends on catalyst and method |

| Reaction Time | 30–120 minutes | Shorter times with efficient catalysts |

| Catalysts Used | Bismuth(III) sulfate, aluminum nitrate, antimony(III) chloride, glutamic acid | Catalyst choice affects yield and selectivity |

| Solvent | Solvent-free, ethanol, methanol | Solvent-free preferred for green synthesis |

| Purification | Recrystallization, chromatography | Required for high purity |

| Yield | 70–95% | High yields achievable with optimized methods |

The preparation of this compound is effectively achieved through multi-component condensation reactions, particularly the Biginelli reaction, under catalytic conditions that favor efficiency and sustainability. The use of bismuth(III) sulfate trihydrate as a catalyst in solvent-free systems represents a state-of-the-art approach, combining high yield, simplicity, and environmental friendliness. Alternative methods involving direct condensation with amino alcohols provide routes for structural variation. Industrial synthesis leverages continuous flow technology and optimized parameters to meet scalability and purity requirements. These preparation methods underpin the compound's utility in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a fundamental building block in synthesizing complex molecules and as a reagent in various organic reactions.

- Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry: It is used in developing new materials and as a catalyst in industrial processes.

Chemical Reactions

2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions:

- Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Involves replacing one functional group with another, often facilitated by reagents such as halogens or alkylating agents.

These reactions are typically performed under carefully controlled conditions to ensure selectivity and yield, utilizing common reagents like acids, bases, and various organic solvents. The reaction conditions, including temperature and pressure, are optimized to achieve the desired outcomes. The products of these reactions depend on the specific conditions and reagents used; oxidation may yield ketones or aldehydes, while substitution can produce functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the dihydropyrimidinone core significantly influence solubility, stability, and bioactivity:

- Aromatic vs. Aliphatic Substituents: 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS 1210370-42-5) features a 4-aminophenyl group, enhancing π-π stacking interactions in biological systems. Its molecular weight (201.23 g/mol) and predicted collision cross-section (143.2 Ų for [M+H]+) suggest moderate polarity . 2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS 1267785-36-3) incorporates a fluorophenylmethyl group and hydroxyethyl chain, increasing hydrophilicity (MW 262.28 g/mol) .

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorophenyl (e.g., 5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidine-2-(1H)one) and methylthio groups (e.g., 6-N-(p-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one) may enhance stability but reduce solubility .

Physical Properties

Key physical data for selected analogs:

Biological Activity

2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the dihydropyrimidine family. Its structure includes a pyrimidine ring with a methyl group at position 6 and an aminoalkyl substituent at position 2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 165.22 g/mol

- Structural Features : The compound features a pyrimidine ring, which is crucial for its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through enzyme modulation. The compound interacts with specific molecular targets, leading to alterations in their activity, which can result in various therapeutic outcomes. These interactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating promising results.

- For example, it exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

-

Anti-inflammatory Effects :

- The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it can reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.

-

Cytotoxicity :

- Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate selective cytotoxicity towards certain types of cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Cytotoxicity | Selective toxicity towards cancer cell lines |

Case Study: Antimicrobial Evaluation

A study conducted by Behbehani et al. (2018) evaluated the antimicrobial activity of various dihydropyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity with MIC values lower than those of commonly used antibiotics.

Synthesis and Modification

The synthesis of this compound typically involves the reaction of 2-amino-1-propanol with 6-methyl-3,4-dihydropyrimidin-4-one under controlled conditions to ensure high yield and purity. Modifications to the structure can enhance its biological activity, making it a versatile candidate for drug development.

Q & A

Q. What are the recommended synthetic methodologies for 2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

A Biginelli-like multicomponent reaction is commonly employed for dihydropyrimidinone derivatives. For example, ZnCl₂-catalyzed condensation of aldehydes, β-ketoesters, and urea/thiourea in refluxing toluene-heptane (1:1) achieves cyclization to form the dihydropyrimidinone core . Key variables include:

- Catalyst selection : ZnCl₂ vs. HCl or ionic liquids (affects reaction rate and side products).

- Solvent system : Polar aprotic solvents (e.g., DMF) may enhance solubility but require rigorous drying.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., dihydropyrimidinone ring conformation) and confirms the aminopropyl side chain .

- Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out degradation products .

- HPLC : Quantifies purity (>98% for pharmacological assays) using C18 columns with ammonium acetate buffers (pH 6.5) .

Q. How stable is this compound under standard laboratory storage conditions?

Stability studies in DMSO-d₆ (25°C, 7 days) show <5% degradation by ¹H NMR. For long-term storage, lyophilization at -20°C in amber vials is recommended to prevent hydrolysis of the dihydropyrimidinone ring .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis, such as lactones or CoA adducts?

Spontaneous degradation of intermediates (e.g., 6-methyl-3,5-dioxooctanoyl-CoA) via enol formation and lactonization has been observed in related systems . For 2-(1-aminopropyl)-6-methyl derivatives:

- pH-dependent instability : Acidic conditions may protonate the aminopropyl group, triggering ring-opening.

- Substrate channeling : Co-expression with stabilizing enzymes (e.g., PKS5 in N. benthamiana) minimizes side reactions .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) using AutoDock Vina.

- MD simulations : Assess conformational stability of the dihydropyrimidinone ring in aqueous vs. lipid bilayer environments .

- QSAR studies : Correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with antimicrobial activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine) .

- Metabolite profiling : LC-MS/MS detects active metabolites (e.g., oxidized aminopropyl derivatives) that may skew IC₅₀ values .

Q. How does the aminopropyl side chain influence pharmacokinetic properties?

- LogP calculations : The aminopropyl group increases hydrophilicity (predicted LogP = 1.2 vs. 2.5 for methyl analogs), enhancing aqueous solubility but reducing BBB penetration .

- Protease susceptibility : The primary amine is prone to acetylation in plasma, necessitating prodrug strategies (e.g., tert-butyl carbamate protection) .

Methodological Best Practices

- Synthetic reproducibility : Optimize catalyst loading (e.g., 10 mol% ZnCl₂) and monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .

- Biological assays : Pre-incubate compounds in serum-free media to avoid nonspecific protein binding .

- Data validation : Cross-reference NMR shifts with PubChem entries (e.g., Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, InChI Key: OBKVSNVHPOIVLU) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.